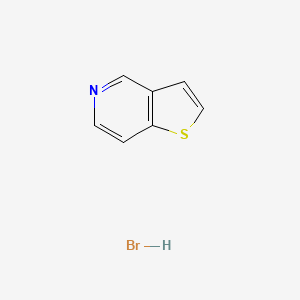

Thieno(3,2-c)pyridine, hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

65402-59-7 |

|---|---|

Molecular Formula |

C7H6BrNS |

Molecular Weight |

216.10 g/mol |

IUPAC Name |

thieno[3,2-c]pyridine;hydrobromide |

InChI |

InChI=1S/C7H5NS.BrH/c1-3-8-5-6-2-4-9-7(1)6;/h1-5H;1H |

InChI Key |

MCTACWAHUNRESA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=C1SC=C2.Br |

Origin of Product |

United States |

Foundational & Exploratory

"Thieno(3,2-c)pyridine, hydrobromide" chemical structure and IUPAC name

An In-Depth Technical Guide to Thieno(3,2-c)pyridine, Hydrobromide for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of thieno(3,2-c)pyridine and its hydrobromide salt, a heterocyclic compound of significant interest to the scientific and drug development communities. Thienopyridines, as a class, represent critical structural motifs in medicinal chemistry, and the thieno(3,2-c)pyridine isomer is a versatile scaffold for synthesizing novel therapeutic agents. This guide details the molecule's core structure, IUPAC nomenclature, physicochemical properties, synthesis, and key applications, offering field-proven insights for researchers in organic synthesis and pharmaceutical development.

Molecular Structure and Nomenclature

A foundational understanding of a molecule's structure and naming convention is paramount for unambiguous communication in research and development. This section deconstructs the thieno(3,2-c)pyridine framework from its constituent parts to its salt form.

The Thieno[3,2-c]pyridine Core

Thieno[3,2-c]pyridine is a bicyclic heteroaromatic compound.[1] Its structure arises from the fusion of a five-membered thiophene ring and a six-membered pyridine ring.[1] The notation "[3,2-c]" in its IUPAC name precisely defines the topology of this fusion: the thiophene ring is fused at its 3- and 2-positions to the 'c' face (the 3,4-bond) of the pyridine ring. This specific arrangement of sulfur and nitrogen heteroatoms imparts a unique electronic and steric profile, making it a valuable building block for interrogating biological targets.[1]

The standard IUPAC numbering for the ring system is shown below, which is critical for correctly identifying substituted derivatives.

Caption: Formation of the hydrobromide salt via protonation.

Physicochemical and Safety Data

Accurate physicochemical data is essential for experimental design, from planning a reaction to developing a formulation.

Key Properties

The properties of the parent free base, Thieno[3,2-c]pyridine (CAS: 272-14-0), are summarized below. [2][3]The molecular formula and weight will change upon formation of the hydrobromide salt.

| Property | Thieno[3,2-c]pyridine (Free Base) | Thieno[3,2-c]pyridine HBr (Salt) | Reference(s) |

| CAS Number | 272-14-0 | Not specified | [2][3] |

| Molecular Formula | C₇H₅NS | C₇H₆BrNS | [1][2][3] |

| Molecular Weight | 135.19 g/mol | 216.10 g/mol | [2][3] |

| Appearance | Colorless to pale yellow solid | Crystalline solid (Typical) | [1] |

| Melting Point | 47-49 °C | Varies | |

| Boiling Point | 255.1 °C at 760 mmHg | Decomposes | |

| SMILES | C1=2C(SC=C1)=CC=NC2 | C1=CC2=C(C=N+C2)S1.[Br-] | [1][3] |

Safety and Handling

According to aggregated GHS information, Thieno[3,2-c]pyridine is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. [2]* GHS Pictogram: GHS07 (Harmful) * Signal Word: Warning [2]* Precautions: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves and safety glasses. Work should be conducted in a well-ventilated area or fume hood.

Synthesis and Reactivity

Thieno[3,2-c]pyridines are valuable synthetic intermediates, and various methods for their preparation have been developed.

Overview of Synthetic Strategies

The synthesis of the thieno[3,2-c]pyridine ring system can be achieved through several routes. [4]A common and effective strategy involves the construction of the pyridine ring onto a pre-existing thiophene precursor. One patented method involves the reaction of 3-thienaldehyde with an aminoacetal to form a Schiff base, which is subsequently cyclized under acidic conditions to yield the target heterocycle. [5]This approach allows for modular variation by starting with different substituted thiophenes.

Representative Synthetic Workflow

The following workflow illustrates a generalized synthetic approach based on literature precedents. [5] Workflow: Cyclization-Based Synthesis

Caption: Generalized workflow for the synthesis of Thieno[3,2-c]pyridine.

Protocol Steps:

-

Schiff Base Formation: 3-Thienaldehyde is reacted with an aminoacetal (e.g., aminoacetaldehyde diethyl acetal) in a suitable solvent like benzene, typically under reflux with azeotropic removal of water to drive the reaction to completion. [5]2. Cyclization: The resulting Schiff base is isolated and treated with a strong mineral acid (e.g., polyphosphoric acid or sulfuric acid) and heated. This promotes the intramolecular cyclization onto the thiophene ring. [5]3. Workup and Purification: The reaction mixture is cooled, neutralized with a base, and the product is extracted with an organic solvent. Purification is typically achieved via distillation or column chromatography to yield the pure thieno[3,2-c]pyridine. [6]

Applications in Drug Discovery and Development

The thieno[3,2-c]pyridine scaffold is not merely a synthetic curiosity; it is the core of several biologically active molecules and serves as a key intermediate in the pharmaceutical industry.

Role as a Bioisostere and Scaffold

In medicinal chemistry, thienopyridines are often used as bioisosteres for other bicyclic systems like indoles or quinolines. The replacement of a benzene ring with a thiophene ring alters the molecule's size, electronics, and metabolic profile, which can lead to improved potency, selectivity, or pharmacokinetic properties. For example, substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines have been synthesized and evaluated as isosteric replacements for tetrahydroisoquinolines in the development of enzyme inhibitors. [4]

Key Therapeutic Derivatives

The most prominent application of this scaffold is as a precursor to major pharmaceutical agents.

-

Antithrombotic Agents (Ticlopidine): The hydrogenated derivative, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is a crucial intermediate in the synthesis of Ticlopidine. [1][7]Ticlopidine is an antiplatelet drug that functions by inhibiting the P2Y₁₂ receptor.

-

Potassium Channel Inhibitors: Novel derivatives of thieno[3,2-c]pyridine have been developed as potent potassium channel inhibitors. [8]These compounds have potential applications in treating a range of diseases, including cancer, autoimmune disorders, and cardiac arrhythmias. [8]* Platelet Aggregation Inhibitors: A wide range of derivatives have been patented for their therapeutic application as blood-platelet aggregation inhibiting agents and antithrombotics, highlighting the versatility of this scaffold in cardiovascular drug discovery. [9]

Conclusion

Thieno(3,2-c)pyridine, particularly as its hydrobromide salt, is a high-value heterocyclic compound for advanced chemical and pharmaceutical research. Its well-defined structure, versatile reactivity, and proven role as a pharmacologically relevant scaffold make it an indispensable tool. A thorough understanding of its properties, synthesis, and biological context, as outlined in this guide, empowers researchers to fully leverage this molecule in the design and synthesis of next-generation therapeutics.

References

-

Grunewald, G. L., et al. (1998). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 41(11), 1946-1956. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67500, Thieno(3,2-c)pyridine. Available at: [Link]

- Godard, A., et al. (1976). U.S. Patent No. US3969358A: Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. Google Patents.

- Maffrand, J., et al. (1979). U.S. Patent No. US4161599A: Process for the preparation of thieno(2,3-c)- and thieno(3,2-c)pyridines. Google Patents.

- GNE, et al. (2007). WO2007066127A2: Thieno ( 3 , 2-c) pyridine compounds. Google Patents.

- Maffrand, J. P., et al. (1985). U.S. Patent No. US4529596A: Thieno [3,2-c] pyridine derivatives and their therapeutic application. Google Patents.

-

National Institute of Standards and Technology. Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. CAS 272-14-0: Thieno[3,2-c]pyridine | CymitQuimica [cymitquimica.com]

- 2. Thieno(3,2-c)pyridine | C7H5NS | CID 67500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]

- 6. US4161599A - Process for the preparation of thieno(2,3-c)- and thieno(3,2-c)pyridines - Google Patents [patents.google.com]

- 7. Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro- [webbook.nist.gov]

- 8. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]

- 9. US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents [patents.google.com]

An In-depth Technical Guide to Thieno(3,2-c)pyridine and its Hydrobromide Salt

Introduction

The thieno[3,2-c]pyridine scaffold is a fused heterocyclic system of significant interest in medicinal chemistry and drug development. As a privileged structural motif, it forms the core of several clinically important therapeutic agents. This guide provides a comprehensive technical overview of the parent compound, Thieno(3,2-c)pyridine, and its hydrobromide salt, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and its role as a versatile pharmacophore in diverse therapeutic areas.

Section 1: Core Physicochemical Properties

The foundational step in the development of any new chemical entity is the precise characterization of its physical and chemical properties. Thieno(3,2-c)pyridine is a bicyclic aromatic compound composed of a thiophene ring fused to a pyridine ring.[1] The hydrobromide salt is formed by the protonation of the pyridine nitrogen, which enhances aqueous solubility, a critical factor for formulation and bioavailability.

While a specific CAS Registry Number for Thieno(3,2-c)pyridine hydrobromide is not prominently available in public databases, the properties of the free base are well-documented and serve as the basis for understanding the salt form.

Table 1: Physicochemical Data for Thieno(3,2-c)pyridine

| Property | Value | Source(s) |

| IUPAC Name | Thieno[3,2-c]pyridine | [2] |

| Synonyms | 5-Azathianaphthene | [1] |

| CAS Number | 272-14-0 (Free Base) | [3] |

| Molecular Formula | C₇H₅NS (Free Base) | [3] |

| Molecular Weight | 135.19 g/mol (Free Base) | [3] |

| Calculated MW (HBr Salt) | ~216.10 g/mol (C₇H₆BrNS) | |

| Appearance | Colorless to pale yellow solid | [1] |

| Melting Point | 47-49°C (Free Base) | |

| Boiling Point | 255.1°C at 760 mmHg (Free Base) | |

| Solubility | Moderately soluble in organic solvents | [1] |

Note: The molecular weight of the hydrobromide salt is calculated by adding the molecular weight of hydrogen bromide (HBr, ~80.91 g/mol ) to that of the free base.

Section 2: Synthesis and Characterization

The synthesis of the thieno[3,2-c]pyridine nucleus is a critical process, enabling the generation of diverse derivatives for structure-activity relationship (SAR) studies. Various synthetic routes have been developed, often starting from substituted thiophenes.

Conceptual Synthesis Workflow

A common and effective strategy for constructing the fused pyridine ring is the Pomeranz–Fritsch reaction or its variations. This approach involves the cyclization of a Schiff base formed from a thienyl aldehyde and an aminoacetal. The choice of starting materials and cyclization conditions is paramount to achieving good yields and purity, as these reactions are often sensitive to the electronic nature of the substituents on the thiophene ring.

A generalized workflow for this synthesis is depicted below. The rationale for this multi-step process is its versatility; by modifying the initial thiophene precursor (R group), chemists can introduce a wide array of functional groups into the final scaffold, which is essential for tuning the pharmacological properties of the molecule.

Caption: Generalized workflow for the synthesis of the thieno[3,2-c]pyridine scaffold.

Representative Protocol: Preparation of the Tetrahydro- Derivative

The partially saturated 4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a common and crucial intermediate for many therapeutic agents, including the blockbuster antiplatelet drug Clopidogrel. A key synthetic step for this intermediate often involves a Pictet-Spengler reaction, which is a robust method for forming tetrahydroisoquinoline-like ring systems.[4]

Step-by-Step Protocol:

-

Starting Material : Begin with 2-(thiophen-2-yl)ethanamine.

-

Reaction with Aldehyde : Condense the starting amine with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) in a suitable solvent (e.g., methanol, water). This in situ forms a Schiff base.

-

Causality: Formaldehyde is chosen for its high reactivity and ability to form the necessary methylene bridge for cyclization without introducing additional substituents.

-

-

Acid-Catalyzed Cyclization : Introduce a protic or Lewis acid catalyst (e.g., HCl, trifluoroacetic acid) and heat the reaction mixture. The protonated Schiff base undergoes an intramolecular electrophilic substitution onto the electron-rich thiophene ring, followed by ring closure.

-

Causality: The acid catalyst is essential to activate the imine for the electrophilic attack on the C3 position of the thiophene ring, which is the most nucleophilic position.

-

-

Workup and Isolation : After the reaction is complete (monitored by TLC or LC-MS), neutralize the mixture with a base (e.g., NaHCO₃), extract the product into an organic solvent (e.g., dichloromethane), dry the organic layer (e.g., over MgSO₄), and concentrate in vacuo.

-

Purification : The crude product can be purified by column chromatography or by salt formation (e.g., hydrochloride or hydrobromide) and recrystallization to yield the pure 4,5,6,7-tetrahydrothieno[3,2-c]pyridine salt.

-

Self-Validation: The formation of a crystalline salt and its subsequent characterization by melting point, NMR, and mass spectrometry serves as a validation of the product's identity and purity.

-

Section 3: Biological Significance and Therapeutic Applications

The thieno[3,2-c]pyridine scaffold is a cornerstone in modern pharmacology, with its derivatives demonstrating a remarkable range of biological activities.

Antiplatelet Aggregation

Perhaps the most well-known application is in the field of cardiovascular medicine. Derivatives such as Ticlopidine and Clopidogrel are potent antiplatelet agents.[5][6] They are prodrugs that, once metabolized in vivo, act as irreversible antagonists of the P2Y₁₂ receptor on platelets.[7] This receptor is crucial for ADP-mediated platelet activation and aggregation. By blocking it, these drugs effectively prevent the formation of thrombi, which are responsible for heart attacks and ischemic strokes.[8]

Oncology

In oncology, novel tetrahydrothieno[3,2-c]pyridine derivatives have been developed as potent antagonists of the Smoothened (SMO) receptor.[9] SMO is a key transducer in the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several human cancers, including medulloblastoma and basal cell carcinoma.[10] Inhibition of SMO blocks the downstream signaling cascade, leading to the suppression of tumor growth.[9] Other derivatives have shown promise as inhibitors of heat shock protein 90 (Hsp90), a chaperone protein critical for the stability of many oncoproteins.[11][12]

Caption: Inhibition of the Hedgehog pathway by a Thieno[3,2-c]pyridine derivative.

Neuroscience

The thieno[3,2-c]pyridine ring system has been identified as a promising pharmacophore for developing agents with potential antipsychotic activity.[13] Certain derivatives exhibit high affinity for serotonin 5-HT₁ and 5-HT₂ receptors with weaker interactions at dopamine D₂ receptors, a profile characteristic of atypical antipsychotics.[13] This suggests a mechanism that could provide therapeutic benefits for psychosis with a potentially lower risk of extrapyramidal side effects compared to traditional antipsychotics.

Other Potential Applications

Research has also explored derivatives of this scaffold as:

-

Potassium Channel Inhibitors : For potential use in treating arrhythmias and autoimmune diseases.[14]

-

PNMT Inhibitors : Targeting phenylethanolamine N-methyltransferase, the enzyme that synthesizes epinephrine, for neurological research.[4]

Section 4: Experimental Protocol: In Vitro Cell Proliferation Assay

To assess the anticancer potential of a novel Thieno[3,2-c]pyridine derivative targeting the Hedgehog pathway, a cell-based proliferation assay is a fundamental experiment.

Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a cancer cell line with known aberrant Hedgehog signaling (e.g., Daoy medulloblastoma cells).

Methodology: MTT Assay

-

Cell Culture : Culture Daoy cells in the recommended medium (e.g., MEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Seeding : Harvest cells using trypsin and seed them into a 96-well microplate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Expertise: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overconfluence and non-linear growth, invalidating the results.

-

-

Compound Treatment : Prepare a serial dilution of the Thieno(3,2-c)pyridine derivative in the cell culture medium. Replace the old medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Vismodegib).

-

Incubation : Incubate the plate for 72 hours.

-

Causality: A 72-hour incubation period is typically sufficient to observe significant effects on cell proliferation, covering multiple cell doubling times.

-

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

-

Data Acquisition : Read the absorbance of each well at ~570 nm using a microplate reader.

-

Data Analysis : Subtract the background absorbance, normalize the data to the vehicle control (100% viability), and plot the percent viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Trustworthiness: This protocol is self-validating through the inclusion of appropriate controls. The vehicle control defines the baseline for normal growth, while a known inhibitor (positive control) confirms the assay is responsive. Performing the experiment in triplicate ensures the statistical reliability of the results.

-

Section 5: Conclusion and Future Directions

Thieno(3,2-c)pyridine and its hydrobromide salt represent a foundational scaffold in medicinal chemistry. Its structural rigidity, combined with the electronic properties of the fused thiophene and pyridine rings, provides an excellent starting point for designing potent and selective modulators of various biological targets. From established antiplatelet therapies to emerging applications in oncology and neuroscience, the versatility of this core is evident.

Future research will likely focus on synthesizing novel derivatives with improved pharmacokinetic profiles, enhanced target specificity, and novel mechanisms of action. The exploration of different isomers and bioisosteric replacements within the scaffold could unlock new therapeutic opportunities, continuing the legacy of the Thieno(3,2-c)pyridine core as a truly privileged structure in the pursuit of new medicines.

References

-

Grunewald, G. L., et al. (2007). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of action of thienopyridine drugs. Available at: [Link]

-

Chen, X., et al. (2017). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm. Available at: [Link]

-

BioKB. (n.d.). Thieno[2,3-b]pyridine derivatives are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin. Available at: [Link]

- Google Patents. (n.d.). WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds.

- Google Patents. (n.d.). US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.

-

PubMed. (2018). Thieno[2,3-b]pyridine derivatives are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin. European Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (n.d.). US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application.

-

CAS Common Chemistry. (n.d.). Clopidogrel hydrobromide. Available at: [Link]

-

PubChem. (n.d.). Thieno(3,2-c)pyridine. Available at: [Link]

- Al-Ostoot, F.H., et al. (2024). Synthesis and evaluation of thiadiazole thioether analogs for hedgehog signaling pathway inhibition and malignant biological behavior against medulloblastoma cells. Arabian Journal of Chemistry.

-

MDPI. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Available at: [Link]

-

ResearchGate. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Available at: [Link]

-

PubMed. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry. Available at: [Link]

-

MDPI. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Available at: [Link]

Sources

- 1. CAS 272-14-0: Thieno[3,2-c]pyridine | CymitQuimica [cymitquimica.com]

- 2. Thieno(3,2-c)pyridine | C7H5NS | CID 67500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents [patents.google.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Thieno[2,3-b]pyridine derivatives are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

- 9. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and evaluation of thiadiazole thioether analogs for hedgehog signaling pathway inhibition and malignant biological behavior against medulloblastoma cells - Arabian Journal of Chemistry [arabjchem.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]

Thieno(3,2-c)pyridine Scaffolds: Biological Targets & Pharmacological Profiling

This guide provides an in-depth technical analysis of the biological targets associated with the Thieno[3,2-c]pyridine scaffold, specifically focusing on its hydrobromide salt forms (often used as stable intermediates or active pharmaceutical ingredients like Clopidogrel Hydrobromide).

Technical Guide for Drug Discovery & Development

Executive Technical Summary

The Thieno[3,2-c]pyridine moiety is a privileged bicyclic heterocycle in medicinal chemistry, most notably recognized as the pharmacophore of the "thienopyridine" class of antiplatelet agents (e.g., Ticlopidine, Clopidogrel).[1] While the hydrobromide (HBr) salt is frequently encountered as a stable crystalline form of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine intermediate, the scaffold itself possesses a dual pharmacological profile depending on its oxidation state and substitution pattern.

This guide delineates the two primary biological trajectories for this scaffold:

-

Purinergic Receptor P2Y12 Antagonism: The classical pathway requiring metabolic activation.

-

Protein Kinase Inhibition: The emerging pathway utilizing the aromatic core as an ATP bioisostere.

Primary Target: Purinergic Receptor P2Y12 (G-Protein Coupled Receptor)

The most validated target for tetrahydrothieno[3,2-c]pyridine derivatives is the P2Y12 receptor on platelet membranes. These compounds function as irreversible antagonists , but they are unique in that they are almost exclusively prodrugs .

Mechanism of Action: Metabolic Activation

The thieno[3,2-c]pyridine core is biologically inert in vitro until it undergoes oxidative biotransformation. The hydrobromide salt of the core (or its derivatives) must be metabolized by the hepatic Cytochrome P450 system (primarily CYP2C19 and CYP3A4) to generate the active thiol metabolite.

The Activation Cascade:

-

Oxidation: CYP450 introduces an oxygen at the C-2 position of the thiophene ring, forming a thiolactone (2-oxo-thienopyridine).

-

Hydrolysis: The thiolactone ring opens to form a transient sulfenic acid, which is rapidly reduced to a free thiol (-SH) group.

-

Disulfide Bridging: The active thiol forms a covalent disulfide bridge with Cysteine residues (Cys17 and Cys270) in the extracellular domain of the P2Y12 receptor.

-

Result: Permanent inhibition of ADP-induced platelet aggregation.

Visualization: Prodrug Activation & Signaling Pathway

The following diagram illustrates the metabolic activation of the thieno[3,2-c]pyridine core and its downstream effect on the Gi-coupled P2Y12 pathway.

Caption: Metabolic activation of Thieno[3,2-c]pyridine prodrugs leading to irreversible P2Y12 receptor blockade.

Experimental Protocol: Ex Vivo Platelet Aggregation (LTA)

To validate the biological activity of a thieno[3,2-c]pyridine derivative, simple binding assays are insufficient due to the prodrug requirement. Light Transmission Aggregometry (LTA) is the gold standard.

Protocol:

-

Preparation: Collect whole blood from treated subjects (or incubate compound with microsomes prior to adding to platelets) into 3.2% sodium citrate tubes.

-

PRP Isolation: Centrifuge at 200 x g for 10 min to obtain Platelet-Rich Plasma (PRP).

-

PPP Isolation: Centrifuge remaining blood at 2000 x g for 15 min to obtain Platelet-Poor Plasma (PPP) for baseline calibration.

-

Induction: Add Adenosine Diphosphate (ADP) agonist (final conc. 2–20 µM) to the PRP cuvette at 37°C with stirring (1000 rpm).

-

Measurement: Monitor light transmission for 6–10 minutes. Aggregation causes PRP to clear, increasing transmission.

-

Calculation: % Inhibition = 100 - [(Max Aggregation_treated / Max Aggregation_control) x 100].

Secondary Target: Kinase Domains (ATP Bioisosterism)

Unlike the tetrahydro- derivatives used in antiplatelet therapy, the aromatic or specific substituted thieno[3,2-c]pyridine scaffolds are increasingly utilized as ATP bioisosteres in kinase inhibitors. The fused ring system mimics the purine core of ATP, allowing it to dock into the hinge region of various kinases.

Key Kinase Targets

| Kinase Target | Relevance | Mechanism |

| TGF-βR1 (ALK5) | Fibrosis, Oncology | The scaffold binds to the ATP pocket; N-atoms accept H-bonds from hinge residues (e.g., His283). |

| Aurora Kinases (A/B) | Mitosis/Cancer | Thienopyridines substituted at the 7-position show potent inhibition of Aurora kinase autophosphorylation. |

| VEGFR-2 | Angiogenesis | Fused thienopyridines act as Type I inhibitors, competing directly with ATP. |

| PI3K / mTOR | Cell Signaling | Emerging data suggests the scaffold can be tuned for dual PI3K/mTOR inhibition. |

Experimental Protocol: FRET-Based Kinase Assay

To screen "Thieno(3,2-c)pyridine, hydrobromide" derivatives for intrinsic kinase activity (bypassing the metabolic activation required for P2Y12), use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Protocol:

-

Reagents: Recombinant Kinase (e.g., TGF-βR1), Fluorescently labeled peptide substrate (e.g., ULight-labeled), Europium-labeled anti-phospho-antibody.

-

Reaction Mix:

-

Compound (diluted in DMSO).

-

Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

-

ATP (at K_m concentration for the specific kinase).

-

-

Incubation: Incubate compound + Kinase + Substrate + ATP for 60 min at Room Temperature.

-

Detection: Add EDTA (to stop reaction) and Eu-labeled antibody.

-

Readout: Measure signal ratio (665 nm / 615 nm) on a multimode plate reader.

-

Validation: High signal = High phosphorylation (No inhibition). Low signal = Inhibition.

Safety & Toxicology: The Neurotoxicity Check

A critical safety consideration for researchers working with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine is its structural similarity to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a potent neurotoxin that causes permanent Parkinsonism.

-

Risk Mechanism: MPTP is oxidized by MAO-B to MPP+, which targets dopaminergic neurons.

-

Thienopyridine Safety: While structurally similar, the sulfur atom and specific substitution patterns (e.g., the 2-chlorophenyl group in Clopidogrel) generally prevent the formation of a stable, toxic pyridinium species via MAO-B. However, unsubstituted tetrahydrothieno[3,2-c]pyridine intermediates should be handled with extreme caution in early discovery phases until MAO-B liability is ruled out.

References

-

Coukell, A. J., & Markham, A. (1997). Clopidogrel. Drugs. Link

-

Savi, P., et al. (2000). The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts. Proceedings of the National Academy of Sciences. Link

-

Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry. Link (Demonstrates the scaffold logic for kinase inhibition).

-

PubChem Compound Summary. (2024). 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine.[2][3][4][5][6][7][8] National Center for Biotechnology Information. Link

-

Hagihara, K., et al. (2009). Comparison of human cytochrome P450 inhibition by the thienopyridine antiplatelet agents. Drug Metabolism and Pharmacokinetics. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. researchgate.net [researchgate.net]

- 5. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride | C7H10ClNS | CID 10176342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine | C7H9NS | CID 3085076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 8. BindingDB BDBM50227505 (S)-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbonitrile::CHEMBL252808 [bindingdb.org]

Methodological & Application

"Thieno(3,2-c)pyridine, hydrobromide" in vitro assay methods

Technical Application Note: In Vitro Characterization of Thieno(3,2-c)pyridine, Hydrobromide

Executive Summary

This technical guide outlines the in vitro assay strategies for Thieno[3,2-c]pyridine, hydrobromide , specifically focusing on its primary pharmaceutical derivative, Clopidogrel Hydrobromide , and the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold.[1]

Critical Scientific Context: Members of the thienopyridine class are prodrugs . They are pharmacologically inactive in vitro until metabolized by hepatic Cytochrome P450 (CYP) enzymes into an active thiol metabolite.[1] Therefore, standard binding assays using the parent hydrobromide salt will yield false negatives. This guide prioritizes Metabolic Stability/Bioactivation assays as the primary characterization step, followed by Functional P2Y12 Inhibition assays using metabolically competent systems or generated metabolites.

Part 1: Compound Handling & Physicochemical Properties

The hydrobromide (HBr) salt is utilized to enhance the aqueous solubility and stability of the lipophilic thienopyridine base.

1. Solubility & Stock Preparation

-

Solvent Choice: Thieno[3,2-c]pyridine HBr is soluble in Methanol and DMSO (>20 mg/mL).[1] While the HBr salt improves aqueous solubility compared to the free base, stock solutions should be prepared in DMSO to prevent hydrolysis during long-term storage.[1]

-

Aqueous Working Solutions: Dilute DMSO stocks into aqueous buffers (PBS, pH 7.4) immediately prior to use.[1][2] Ensure the final DMSO concentration is <0.1% for cell-based assays to avoid solvent toxicity.[1]

-

Stability: The thienopyridine ring is susceptible to oxidation and hydrolysis. Store solid HBr salt at -20°C with desiccant. Protect from light.[3]

Part 2: Metabolic Stability & Bioactivation (The "Make or Break" Assay)

Rationale: The parent compound (Clopidogrel HBr) does not bind P2Y12. It requires a two-step oxidation by CYP450 isoforms (primarily CYP2C19, CYP3A4) to form the active thiol metabolite.[1]

Protocol: Microsomal Intrinsic Clearance (

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

-

Test Compound: Thieno[3,2-c]pyridine HBr (1 µM final).

-

Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).[1]

Step-by-Step Workflow:

-

Pre-Incubation: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Add 1 µM Test Compound.[2] Incubate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to initiate the reaction.

-

Sampling: At

min, remove 50 µL aliquots. -

Termination: Immediately quench aliquots into 150 µL ice-cold ACN (Stop Solution). Vortex and centrifuge (4000 rpm, 20 min, 4°C).

-

Analysis: Inject supernatant into LC-MS/MS. Monitor the transition for the Parent (depletion) and the Active Metabolite (formation).[1]

Data Analysis:

Plot

Visualizing the Bioactivation Pathway

Figure 1: The obligatory bioactivation pathway for thienopyridines.[1] In vitro assays must mimic the CYP-mediated steps to observe pharmacological activity.[1]

Part 3: Functional Pharmacology (P2Y12 Inhibition)

Rationale: The P2Y12 receptor is

Critical Note: You must use the Active Metabolite for this assay. If the active metabolite is chemically unstable, use a Microsome-Co-Incubation method.[1]

Protocol: cAMP Quantification (HTRF/LANCE) Assay Principle: Competition between native cAMP and labeled cAMP (d2-cAMP) for binding to a Cryptate-labeled anti-cAMP antibody.[1]

Experimental Setup:

-

Cell Line: CHO-K1 or 1321N1 cells stably expressing human P2Y12 receptor.[1]

-

Reagents:

-

Procedure:

-

Step 1: Seed cells (2,000 cells/well) in 384-well low-volume plates.

-

Step 2: Add Test Compound (Active Metabolite) + Forskolin (10 µM).[1] Incubate 15 min.

-

Step 3: Add Agonist (2-MeS-ADP, EC80 concentration).[1] Incubate 30 min.

-

Step 4: Add Lysis Buffer containing HTRF reagents (cAMP-d2 + Anti-cAMP-Cryptate).[1]

-

Step 5: Read FRET signal (665 nm / 620 nm ratio).

-

Data Interpretation:

-

ADP Control: Low cAMP (High FRET inhibition).[1]

-

Thienopyridine Effect: Recovery of cAMP levels (Low FRET inhibition) despite ADP presence.

Table 1: Assay Troubleshooting Guide

| Issue | Probable Cause | Solution |

|---|---|---|

| No Inhibition Observed | Used Parent HBr instead of Metabolite | Use synthesized active metabolite or co-incubate with microsomes. |

| High Variability | Thiol oxidation of metabolite | Add 1 mM DTT or EDTA to buffer; keep metabolite on ice. |

| Low Signal Window | Low Forskolin response | Titrate Forskolin (1-10 µM) to optimize cAMP baseline. |

Part 4: Phenotypic Assay (Platelet Aggregation)

Rationale: The ultimate functional readout is the inhibition of platelet aggregation. Method: Light Transmission Aggregometry (LTA).[1]

Protocol:

-

Blood Collection: Citrated whole blood (3.2%) from healthy donors.[1]

-

Preparation: Centrifuge (200 x g, 15 min) to obtain Platelet Rich Plasma (PRP).

-

Treatment (Ex Vivo): Note: Direct in vitro spiking of Parent HBr into PRP will NOT work.

-

Induction: Add ADP (5-20 µM) to induce aggregation.[1]

-

Measurement: Monitor % Light Transmission over 6 minutes. 100% Aggregation = Platelet Poor Plasma (PPP) baseline.[1]

Experimental Workflow Diagram

Figure 2: Decision tree for selecting the appropriate in vitro assay based on the study goal (PK vs. PD).[1]

References

-

Savi, P., et al. (2000). Identification of the active metabolite of clopidogrel. Thrombosis and Haemostasis.[5][6][7] Link

-

Hollopeter, G., et al. (2001). Identification of the platelet ADP receptor targeted by antithrombotic drugs. Nature. Link

-

Thermo Fisher Scientific. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Link

-

WuXi AppTec. (2023).[1] Metabolic Stability in Drug Development: 5 Assays. Link

-

PubChem. Clopidogrel hydrobromide (Compound Summary). Link

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. info.mercell.com [info.mercell.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Role and recent progress of P2Y12 receptor in cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application [mdpi.com]

- 7. JCI - Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs [jci.org]

Title: Thieno[3,2-c]pyridine Hydrobromide Derivatives: Protocols for Kinase Inhibition & Cellular Profiling

This application note details the technical specifications, experimental protocols, and mechanistic insights for Thieno[3,2-c]pyridine derivatives , specifically focusing on Hydrobromide (HBr) salt forms utilized as kinase inhibitors.

Introduction & Scaffold Architecture

The thieno[3,2-c]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere to quinoline and isoquinoline.[1][2] While the 4,5,6,7-tetrahydro derivatives (e.g., Ticlopidine) are well-known antiplatelet agents, the aromatic thieno[3,2-c]pyridine core is a potent template for ATP-competitive kinase inhibitors.[1][2]

The "Hydrobromide" Significance: Many thieno[3,2-c]pyridine kinase inhibitors are weak bases.[1][2] The Hydrobromide (HBr) salt form is frequently engineered (as detailed in patents such as US8633317 ) to optimize:

-

Crystallinity: Enhancing stability during purification.[1][2]

-

Solubility: Improving dissolution rates in aqueous buffers for biological assays.

-

Bioavailability: Facilitating oral absorption in preclinical models.[2]

Primary Kinase Targets:

-

Aurora Kinases (A & B): Critical regulators of mitosis (centrosome maturation, cytokinesis).[1] Inhibition leads to G2/M arrest and polyploidy.[2]

Chemical Properties & Handling

| Property | Specification | Notes |

| Core Scaffold | Thieno[3,2-c]pyridine | Aromatic system (distinct from tetrahydro- precursor).[1][2][3][4] |

| Salt Form | Hydrobromide (HBr) | Hygroscopic.[1][2] Store in desiccator at -20°C. |

| Solubility | DMSO (>50 mM), Water (<1 mM) | Water solubility improves significantly at acidic pH or with HBr salt, but stock solutions should be in DMSO.[1][2] |

| Stability | Light Sensitive | Thiophene rings can be prone to photo-oxidation; protect from light.[1][2] |

| Molecular Weight | ~300–500 Da | Dependent on R-group substitutions (typically urea/amide linkers).[1][2] |

Storage Protocol:

-

Lyophilized Powder: Store at -20°C or -80°C. Stable for >2 years.

-

Stock Solution (DMSO): Prepare at 10 mM. Aliquot into single-use vials to avoid freeze-thaw cycles. Stable for 6 months at -80°C.

Mechanism of Action (MOA)

Thieno[3,2-c]pyridine derivatives typically function as Type I ATP-competitive inhibitors .[1][2] They bind to the active conformation ("DFG-in") of the kinase domain.[1][2]

-

Hinge Binding: The pyridine nitrogen (N5) or substituents at C4 often form hydrogen bonds with the kinase hinge region.[2]

-

Selectivity: The thiophene ring orients substituents into the solvent-exposed region or the "back pocket," granting selectivity over other kinome members.[1][2]

Caption: Mechanism of Aurora Kinase inhibition by Thieno[3,2-c]pyridine derivatives, leading to mitotic arrest.[1][2]

Experimental Protocols

Protocol A: In Vitro Kinase Assay (ADP-Glo™)

Objective: Determine the IC50 of the thieno[3,2-c]pyridine derivative against Aurora A/B.

Materials:

-

Thieno[3,2-c]pyridine HBr (Serial dilutions in DMSO).[1]

Procedure:

-

Preparation: Dilute compound in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Ensure final DMSO < 1%.

-

Enzyme Reaction:

-

Detection:

-

Read: Measure Luminescence on a plate reader (e.g., EnVision).

-

Analysis: Plot RLU vs. log[Concentration] to calculate IC50.

Protocol B: Cellular Proliferation & Cell Cycle Analysis

Objective: Verify cellular potency and phenotype (G2/M arrest).

Cell Lines: HCT-116 (Colon), HeLa (Cervical), or HL-60 (Leukemia).[1][2]

Step 1: Viability Assay (MTS/CTG) [1]

-

Seed cells (3,000 cells/well) in 96-well plates. Adhere overnight.

-

Treat with compound (0.1 nM – 10 µM) for 72 hours.

-

Calculate EC50.[1][2] Expected range for potent derivatives: 10–100 nM.[1][2]

Step 2: Flow Cytometry (Cell Cycle)

-

Treat cells with IC90 concentration of the compound for 24 hours.[2]

-

Fixation: Add dropwise to ice-cold 70% Ethanol while vortexing. Store at -20°C >2 hrs.

-

Staining: Wash ethanol.[1][2] Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).[1][2]

-

Analysis: Analyze on Flow Cytometer.

-

Result: Aurora inhibition typically results in >4N DNA content (Polyploidy) due to cytokinesis failure, distinct from simple G2/M arrest.[1]

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Assay | Hydrophobic scaffold | Ensure DMSO stock is clear.[1][2] Use intermediate dilution plate. Do not exceed 1% DMSO in assay.[2] |

| High Background (Kinase) | ATP degradation | Use ultra-pure ATP.[1][2] Aliquot reagents. |

| No Cellular Effect | Poor Permeability | Verify HBr salt integrity.[1][2] Check Caco-2 permeability.[1][2] Ensure compound is not pumped out by MDR1 (common for this scaffold).[1][2] |

| Synthesis Impurities | Tetrahydro- contaminant | Ensure full aromatization during synthesis.[1][2] The tetrahydro- form (Ticlopidine-like) is inactive against kinases.[1][2] |

References

-

US Patent 8,633,317 : Crystalline salts of thieno[3,2-c]pyridine kinase inhibitors with improved safety profile.[1][2] (Describes the specific HBr salt engineering for this class).

-

WO Patent 2010/065825 : Thieno[3,2-c]pyridine derivatives as kinase inhibitors for use in the treatment of cancer.[1][2] (Covers the broad class of Aurora/VEGFR inhibitors).[2]

-

H Heron et al. Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors.[1][2] Bioorg Med Chem. 2010.[1][2] (Discusses the SAR of the related thieno-fused systems).

-

Cenisertib (AS-703569) : Preclinical characterization of Aurora kinase inhibitor R763/AS703569.[1][2] (Example of a clinical candidate with similar pharmacology).

-

OSI-930 : A potent inhibitor of c-kit and VEGFR2 containing a thiophene moiety.[1][2][5] (Demonstrates the kinase selectivity of thiophene-based scaffolds). [1]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. cas 1788044-16-5|| where to buy 3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide [english.chemenu.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. US8633174B2 - Compounds for use in the treatment of cancer - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Thieno(3,2-c)pyridine Derivatives in Cancer Cell Line Studies

Introduction: The Therapeutic Potential of the Thienopyridine Scaffold in Oncology

The thienopyridine core, a bicyclic heterocyclic system, is a recognized pharmacophore in medicinal chemistry, acting as a bioisostere of purines and pyrimidines.[1] This structural feature has led to the exploration of various thienopyridine isomers, including thieno[3,2-c]pyridines, thieno[2,3-c]pyridines, and thieno[2,3-b]pyridines, as promising candidates for anticancer drug development.[2][3] These compounds have demonstrated a wide spectrum of antitumor activities across numerous cancer cell lines, operating through diverse mechanisms of action. This guide provides an in-depth overview of the application of thienopyridine derivatives in cancer cell line studies, with a focus on experimental design, protocols, and data interpretation. While specific data on "Thieno(3,2-c)pyridine, hydrobromide" is not extensively available in the reviewed literature, the principles and protocols outlined herein are directly applicable to the evaluation of its potential as an anticancer agent.

Mechanisms of Action: A Multi-Targeted Approach

Thienopyridine derivatives have been shown to exert their anticancer effects by modulating various key signaling pathways and cellular processes implicated in tumorigenesis and cancer progression.

1. Enzyme Inhibition:

-

Heat Shock Protein 90 (Hsp90) Inhibition: Certain thieno[2,3-c]pyridine derivatives have been identified as novel inhibitors of Hsp90.[1][4][5] Hsp90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.

-

Tyrosine Kinase Inhibition: Thienopyrimidine derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key drivers of tumor growth and angiogenesis.[6] Additionally, thieno[2,3-b]pyridines have been shown to target and inhibit splice variants of the tyrosine kinase receptor RON (Recepteur d'Origine Nantais), which are implicated in tumor progression.[7]

-

Phospholipase C (PLC) Inhibition: Virtual screening has identified thieno[2,3-b]pyridine-2-carboxamides as potential inhibitors of PLC, an enzyme involved in cell proliferation and motility, particularly in triple-negative breast cancer.[8]

2. Ion Channel Modulation:

-

Potassium Channel Inhibition: Thieno[3,2-c]pyridine compounds have been described as potassium channel inhibitors, a mechanism that can impact various cellular functions, including proliferation.[9]

3. Signaling Pathway Antagonism:

-

Hedgehog (Hh) Signaling Pathway: Tetrahydrothieno[3,2-c]pyridine derivatives have been synthesized as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hh signaling pathway, which is aberrantly activated in several cancers.[10]

4. Induction of Cell Cycle Arrest and Apoptosis:

A common outcome of the molecular interactions of thienopyridine derivatives is the induction of cell cycle arrest and apoptosis. For instance, specific derivatives have been shown to cause G2 phase arrest in head and neck cancer cells[1][5], G0/G1 arrest in hepatocellular carcinoma cells[11], and G2/M arrest in prostate cancer cells.[12] The induction of apoptosis has been confirmed in various cell lines, including cervical and prostate cancer, through methods such as Annexin V/propidium iodide staining.[12][13][14]

Experimental Workflows for Evaluating Thienopyridine Derivatives

A systematic approach is essential for characterizing the anticancer properties of a novel thienopyridine compound. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to mechanistic studies.

Caption: A typical experimental workflow for the preclinical evaluation of novel anticancer compounds.

Detailed Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a fundamental first step to determine the cytotoxic effects of a thienopyridine derivative and to calculate its half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus providing an estimate of the number of viable cells.

Materials:

-

This compound (or other derivative)

-

Dimethyl sulfoxide (DMSO)

-

Cancer cell lines of interest (e.g., MCF-7, T47D, HSC3, RKO)[1]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the thienopyridine compound in DMSO. A series of dilutions should be prepared in complete medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM for initial screening, followed by a finer range for IC50 determination).[1][5]

-

Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate whether the thienopyridine derivative induces cell cycle arrest.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells in 6-well plates and treat with the thienopyridine compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest both floating and adherent cells. Centrifuge and wash the cell pellet with PBS.

-

Fixation: Resuspend the cells in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[12]

Quantitative Data Summary

The following table summarizes the reported IC50 values for various thienopyridine derivatives across different cancer cell lines, showcasing the broad-spectrum activity of this class of compounds.

| Compound/Derivative | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

| Compound 6i | HSC3 | Head and Neck Cancer | 10.8 | [1][5] |

| T47D | Breast Cancer | 11.7 | [1][5] | |

| RKO | Colorectal Cancer | 12.4 | [1][5] | |

| MCF7 | Breast Cancer | 16.4 | [1] | |

| Compound 6a | HSC3 | Head and Neck Cancer | 14.5 | [1] |

| RKO | Colorectal Cancer | 24.4 | [1] | |

| Compound 1g | HepG2 | Hepatocellular Carcinoma | 0.016 | [11] |

| Compound 11d | MCF-7 | Breast Cancer | 5.95 | [15] |

| HCT 116 | Colon Carcinoma | 6.09 | [15] | |

| Compound 1 | HeLa | Cervical Cancer | 2.14 | [16] |

| SiHa | Cervical Cancer | 2.77 | [16] |

Visualizing Molecular Mechanisms: Hsp90 Inhibition Pathway

The inhibition of Hsp90 by thienopyridine derivatives leads to the destabilization and subsequent degradation of a multitude of oncogenic client proteins. This disruption of cellular homeostasis ultimately triggers cell cycle arrest and apoptosis.

Caption: The mechanism of action for Hsp90-inhibiting thienopyridine derivatives.

Conclusion and Future Directions

The thienopyridine scaffold represents a versatile and promising platform for the development of novel anticancer agents. The diverse mechanisms of action, including enzyme inhibition and signaling pathway modulation, coupled with potent activity against a broad range of cancer cell lines, underscore their therapeutic potential. The protocols and data presented in these application notes provide a robust framework for researchers and drug development professionals to evaluate new thienopyridine derivatives, such as "this compound". Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as conducting in vivo studies to validate their preclinical efficacy and safety profiles.

References

-

Chandrasekaran, B., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals. [Link]

-

Li, Y., et al. (2010). Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation. Bioorganic & Medicinal Chemistry Letters, 20(21), 6282-6285. [Link]

-

Mghwary, A. M., et al. (2021). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1349-1363. [Link]

-

Lee, J. H., et al. (2023). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. ACS Medicinal Chemistry Letters, 14(9), 1256-1262. [Link]

-

Hassan, A. A., et al. (2012). Synthesis and anticancer activity of some novel fused pyridine ring system. Medicinal Chemistry Research, 21(11), 3808-3816. [Link]

-

Reynisson, J., et al. (2019). Development of Thienopyridines as Potent Antiproliferative Agents. Proceedings, 22(1), 2. [Link]

-

Sharma, P., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Molecular Structure, 1248, 131433. [Link]

-

Chandrasekaran, B., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Semantic Scholar. [Link]

-

Hassan, A. A., et al. (2012). Synthesis and anticancer activity of some novel fused pyridine ring system. PubMed. [Link]

-

Mastelić, T., et al. (2025). Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential. International Journal of Molecular Sciences, 26(6), 3324. [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis and Cytotoxic Assessment of Thieno pyridine Derivatives. Molecules, 27(18), 5961. [Link]

- Hunt, S. F., et al. (2007). Thieno ( 3 , 2-c) pyridine compounds.

-

Leung, C. H., et al. (2020). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. European Journal of Medicinal Chemistry, 199, 112389. [Link]

-

Jones, D., et al. (2025). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Endocrine Oncology, 1(1), 1-14. [Link]

-

Vlainić, J., et al. (2026). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. International Journal of Molecular Sciences, 27(3), 1013. [Link]

-

Wang, Y., et al. (2017). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. RSC Advances, 7(58), 36567-36571. [Link]

- Moinet, G., & Brossier, P. (1985). Thieno [3,2-c] pyridine derivatives and their therapeutic application.

-

Mastelić, T., et al. (2025). Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential. MDPI. [Link]

-

Pervan, M., et al. (2022). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. International Journal of Molecular Sciences, 23(19), 11520. [Link]

-

Chandrasekaran, B., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. National Center for Biotechnology Information. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. Short Communication Synthesis and Cytotoxic Assessment of Thieno pyridine Derivatives [jsciences.ut.ac.ir]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]

- 10. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eo.bioscientifica.com [eo.bioscientifica.com]

- 13. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Thieno(3,2-c)pyridine Hydrobromide Derivatives

Introduction

The thieno(3,2-c)pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several clinically significant drugs. Its derivatives have demonstrated a wide array of pharmacological activities, including antiplatelet, anticancer, antipsychotic, and antimicrobial effects.[1][2][3][4][5] Notably, the thienopyridine class includes potent antiplatelet agents like clopidogrel and prasugrel, which act as antagonists of the P2Y12 receptor, a key player in ADP-induced platelet aggregation.[6][7][8][9][10] The versatility of this scaffold makes it a compelling starting point for the design and discovery of novel therapeutics.

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. They involve the systematic modification of a molecule's chemical structure to understand how these changes affect its biological activity. A well-executed SAR study can elucidate the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity—and guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting SAR studies using thieno(3,2-c)pyridine hydrobromide as a starting scaffold. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer insights into data interpretation to facilitate the development of novel thieno(3,2-c)pyridine-based drug candidates.

The Thieno(3,2-c)pyridine Scaffold: A Platform for Diverse Biological Activities

The thieno(3,2-c)pyridine core is a bicyclic aromatic heterocycle composed of a thiophene ring fused to a pyridine ring. This arrangement offers several strategic positions for chemical modification, allowing for a thorough exploration of the chemical space and its impact on biological function.

Key Positions for Modification in SAR Studies

Systematic modification of the thieno(3,2-c)pyridine scaffold is crucial for elucidating the SAR. The following diagram illustrates the key positions on the core structure that are amenable to chemical derivatization.

Caption: Key positions for modification on the thieno(3,2-c)pyridine scaffold.

-

Thiophene Ring (Positions 2 and 3): Modifications at these positions can influence interactions with hydrophobic pockets of the target protein. Introducing various substituents allows for probing steric and electronic requirements.

-

Pyridine Ring (Positions 4 and 7): Alterations here can impact the overall electronic distribution of the molecule and its ability to form hydrogen bonds.

-

Pyridine Nitrogen (Position 5): This position is often a key attachment point for side chains that can extend into solvent-exposed regions or interact with specific sub-pockets of the binding site. The nature of the substituent at this position can significantly affect potency and selectivity.

Designing and Executing SAR Studies: A Step-by-Step Workflow

A logical and systematic approach is essential for successful SAR exploration. The following workflow outlines the key stages, from initial library design to lead optimization.

Sources

- 1. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, SAR and in vivo activity of novel thienopyridine sulfonamide pyrrolidinones as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Short Communication Synthesis and Cytotoxic Assessment of Thieno pyridine Derivatives [jsciences.ut.ac.ir]

- 5. Synthesis, biological evaluation, and mechanistic investigation of tetrahydrothieno[2,3-c]pyridine derivatives as anti-Gram-negative bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sfda.gov.sa [sfda.gov.sa]

- 7. researchgate.net [researchgate.net]

- 8. Prasugrel: a critical comparison with clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. e-coretvasa.cz [e-coretvasa.cz]

- 10. What are P2Y12 receptor antagonists and how do they work? [synapse.patsnap.com]

Troubleshooting & Optimization

"Thieno(3,2-c)pyridine, hydrobromide" synthesis yield improvement

Subject: Yield Optimization & Troubleshooting Guide

Case ID: THTP-HBr-OPT-01 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide (CAS: 28783-41-7). While the fully aromatic thieno[3,2-c]pyridine exists, the tetrahydro form is the critical pharmacophore for blockbuster antiplatelet drugs like Ticlopidine and Clopidogrel .

The primary yield-killing mechanisms in this synthesis are thiophene oligomerization (tar formation) during the Pictet-Spengler cyclization and "oiling out" during hydrobromide salt formation. This guide moves beyond standard literature to provide industrial process controls that stabilize the thiophene ring and ensure crystalline precipitation.

Module 1: Critical Process Parameters (CPP)

The Cyclization (Pictet-Spengler Reaction)

The Issue: Standard protocols using aqueous formalin often yield 40–50% due to competing polymerization of the electron-rich thiophene ring. The Fix: Switch to Paraformaldehyde in anhydrous media.

| Parameter | Standard Condition (Low Yield) | Optimized Condition (High Yield) | Technical Rationale |

| C1 Source | Aqueous Formalin (37%) | Paraformaldehyde (Solid) | Eliminates water; water inhibits iminium ion formation and promotes side reactions. |

| Solvent | Water or Methanol | Dichloromethane (DCM) or Toluene | Non-polar solvents suppress thiophene polymerization/tarring. |

| Catalyst | Aqueous HCl | TFA or Dry HCl/Dioxane | Stronger anhydrous acids accelerate the rate-limiting cyclization step. |

| Temp | Reflux (>80°C) | Controlled (40–50°C) | Lower temperature prevents thermal degradation of the thiophene ring. |

Salt Formation (The HBr Step)

The Issue: The HBr salt is prone to forming a viscous oil rather than a solid precipitate, entrapping impurities. The Fix: Controlled polarity adjustment and "Seeding."

-

HBr Source: Use 33% HBr in Acetic Acid or HBr gas . Avoid aqueous HBr if possible.

-

Anti-Solvent: Diethyl Ether or MTBE (Methyl tert-butyl ether) added after salt formation initiates.

Module 2: Troubleshooting (Q&A Format)

Q1: Why is my reaction mixture turning deep red/black?

Diagnosis: Thiophene Oxidation & Polymerization. Root Cause: The thiophene ring is extremely electron-rich. In the presence of oxygen and strong acid, it forms radical cations that polymerize into "tars." Corrective Action:

-

Degas solvents vigorously with Nitrogen/Argon for 15 mins before reaction.

-

Add a radical scavenger: Butylated hydroxytoluene (BHT) (0.1 mol%) can suppress radical polymerization without affecting the ionic cyclization.

-

Exclude Light: Wrap the flask in aluminum foil; thiophenes are photosensitive.

Q2: The product "oils out" instead of crystallizing. How do I recover it?

Diagnosis: Supersaturation in a solvent with high impurity solubility. Root Cause: Rapid cooling or presence of residual alcohols. Corrective Action:

-

Re-heat the oil/solvent mixture until homogeneous.

-

Seed: Add a few crystals of pure product at 5°C below the boiling point.

-

Slow Cool: Turn off the heat and let the bath cool to RT overnight (do not use an ice bath immediately).

-

Trituration: If it remains an oil, decant the solvent and triturate the oil vigorously with anhydrous diethyl ether to induce nucleation.

Q3: My yield is low (<50%), but purity is high. Where is the mass loss?

Diagnosis: Incomplete Cyclization (Open-chain imine remains). Root Cause: The intermediate imine (Schiff base) formed, but the ring closure (cyclization) failed. Corrective Action:

-

Check Water Content : If the system is "wet," the equilibrium shifts back to the starting amine. Add Molecular Sieves (4Å) to the reaction.

-

Acid Strength : The ring closure requires protonation of the imine. Ensure pH < 1.

Module 3: Optimized Experimental Protocol

Target: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrobromide Scale: 10g Input (2-(2-thienyl)ethylamine)

Step 1: Anhydrous Pictet-Spengler Cyclization

-

Setup: Flame-dry a 250mL 3-neck RBF equipped with a reflux condenser and N2 inlet.

-

Charge: Add 2-(2-thienyl)ethylamine (10.0 g, 78.6 mmol) and Dichloromethane (anhydrous, 100 mL).

-

Reagent: Add Paraformaldehyde (2.6 g, 86.5 mmol, 1.1 eq). Stir for 15 min at RT.

-

Catalyst: Dropwise add Trifluoroacetic acid (TFA) (10 mL) or 4M HCl in Dioxane (25 mL). Exotherm expected.

-

Reaction: Heat to mild reflux (40°C) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

-

Checkpoint: Starting material (amine) should disappear. An intermediate imine spot may appear and then vanish.

-

-

Workup:

Step 2: Hydrobromide Salt Formation

-

Dissolution: Dissolve the crude Free Base oil in Isopropanol (IPA) (50 mL).

-

Acidification: Cool to 0–5°C. Dropwise add 33% HBr in Acetic Acid (approx. 15 mL) until pH ~2.

-

Crystallization:

-

Stir at 0°C for 1 hour. A white to off-white precipitate should form.

-

If no solid: Add Diethyl Ether (20 mL) dropwise until cloudiness persists, then seed.

-

-

Isolation: Filter under N2 atmosphere (hygroscopic!). Wash with cold Acetone/Ether (1:1).

-

Drying: Vacuum dry at 40°C for 6 hours.

Expected Yield: 75–85% Appearance: White to pale cream crystalline solid.

Module 4: Visual Logic Flows

Figure 1: Synthesis Workflow

Caption: Optimized anhydrous workflow minimizing water-induced reversibility and polymerization.

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic logic for resolving common synthetic failures in thienopyridine synthesis.

References

-

Sanofi. (1984). Process for the preparation of 2-(thien-2-yl)- and 2-(thien-3-yl)-ethylamine derivatives.[1] US Patent 4,482,718.[1] Link

- Context: Foundational patent describing the preparation of the amine precursor and subsequent cycliz

-

Maffrand, J. P., & Eloy, F. (1974). Synthesis of thieno[3,2-c]pyridine derivatives.[1][2][3][4][5][6][7][8]Journal of Heterocyclic Chemistry, 11(6), 1001-1004. Link

-

Guidechem. (2023). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride.[1][2][3][7][11]Link

- Context: Provides industrial scale-up parameters and crystallization d

-

ChemicalBook. (2026). 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride Properties and Synthesis.Link

- Context: Specifics on solubility and physical properties relevant to the "oiling out" issue.

-

TCI Chemicals. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride Product Specification.Link

- Context: Verification of the commercial salt form and purity standards.

Sources

- 1. US4127580A - Process for the preparation of thieno-pyridine derivatives - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents [patents.google.com]

- 4. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IL48926A - Preparation of 4,5,6,7-tetrahydrothieno(3,2-c)pyridine derivatives - Google Patents [patents.google.com]

- 6. WO2003004502A1 - Process for the preparation of tetrahydrothieno [3,2-c] pyridine derivatives - Google Patents [patents.google.com]

- 7. 4,5,6,7-Tetrahydrothieno[3,2,c] pyridine hydrochloride | 28783-41-7 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Pictet-Spengler_reaction [chemeurope.com]

- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 11. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]

"Thieno(3,2-c)pyridine, hydrobromide" purification challenges and solutions

Ticket ID: TH-PYR-PUR-001 Subject: Purification Challenges, Salt Formation, and Isomeric Control Status: Open for Consultation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Scaffold & The Challenge

Thieno[3,2-c]pyridine is the pharmacophore backbone for a class of major antiplatelet agents (e.g., Ticlopidine, Clopidogrel, Prasugrel). While the final drug substances are often hydrochloride or bisulfate salts, the Hydrobromide (HBr) salt of the intermediate scaffold is frequently utilized in process chemistry as a "purification handle."[1]

The free base of thieno[3,2-c]pyridine is typically a low-melting solid or viscous oil that is difficult to handle and prone to oxidative degradation.[1] Converting this oil into a crystalline hydrobromide salt allows for the rejection of regio-isomers (specifically the [2,3-c] isomer) and resinous impurities that do not crystallize.[1]

This guide addresses the three most common support tickets we receive: handling the oily free base, removing the "pink" oxidative impurities, and separating the unwanted regio-isomers.

Module 1: The "Oily Product" & Salt Formation

User Issue: "My crude reaction product is a dark, viscous oil that refuses to crystallize. I cannot determine the yield or purity."

Root Cause Analysis

The thieno[3,2-c]pyridine free base has a low lattice energy, often resulting in an oil at room temperature, especially when impure. Impurities disrupt the crystal lattice, preventing solidification. The Hydrobromide salt has a significantly higher lattice energy (MP ~180°C), forcing crystallization and excluding non-ionic organic impurities.

Troubleshooting Protocol: HBr Salt Formation

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude oily residue in Ethanol (EtOH) or Isopropanol (IPA) (Ratio: 5 mL solvent per 1 g crude).[1]

-

Note: Avoid Methanol if possible, as the solubility of the salt is often too high, reducing yield.

-

-

Acidification: Cool the solution to 0–5°C. Add 48% aqueous Hydrobromic Acid (HBr) dropwise.

-